2-Cyclopropylethyl methanesulfonate
Overview
Description
Preparation Methods
The synthesis of 2-Cyclopropylethyl methanesulfonate typically involves the reaction of 2-cyclopropyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane at 0°C for 2 hours. The product is then extracted and purified to obtain the desired compound .
Synthetic Route:
Reactants: 2-cyclopropyl ethanol, methanesulfonyl chloride, triethylamine.
Solvent: Dichloromethane.
Conditions: 0°C, 2 hours.
Post-treatment: Extraction with water and dichloromethane, followed by washing with saturated brine and drying.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Cyclopropanation Reactions: It reacts with diiodomethane and triethylaluminum to form tetrasubstituted cyclopropanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Cyclopropanation: Diiodomethane, triethylaluminum.
Major Products:
- Substituted cyclopropyl derivatives.
- Tetrasubstituted cyclopropanes.
Scientific Research Applications
2-Cyclopropylethyl methanesulfonate is widely used in scientific research, particularly in organic synthesis. Its unique reactivity makes it a valuable reagent for synthesizing diverse organic molecules. It is also used in the development of new synthetic methods and studying chemical reactions.
Applications in Various Fields:
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Cyclopropylethyl methanesulfonate involves the alkylation of nucleophilic sites within the intracellular milieu . The alkyl-oxygen bonds undergo fission, allowing the compound to react with nucleophiles, leading to the formation of alkylated products .
Molecular Targets and Pathways:
Targets: Nucleophilic sites in biological molecules.
Pathways: Alkylation reactions leading to the modification of nucleophilic sites.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-cyclopropylethyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVNHURAZETRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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